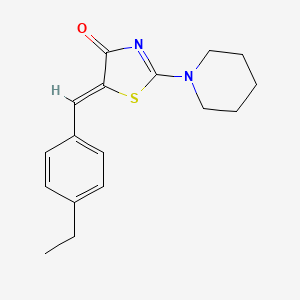

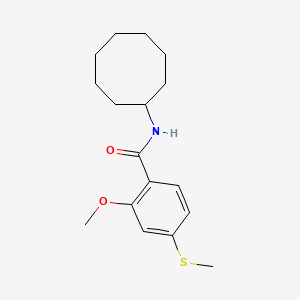

![molecular formula C19H26N2O4S B5544468 N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)

N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of methanesulfonamide derivatives involves complex chemical processes. For instance, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates were synthesized and evaluated for their ability to inhibit the enzyme HMG-CoA reductase in vitro, showcasing the intricacies involved in the synthesis of such compounds (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of methanesulfonamide derivatives have been reported in various studies. For example, the molecular structure of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and related compounds show intricate hydrogen bonding and differences in torsion angles, highlighting the structural complexity of such molecules (Jacobs et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving methanesulfonamides demonstrate a range of reactivities and properties. For instance, the reaction of N-(3-phenylprop-2-yn-1-yl)-sulfonamides with trimethylsilyl trifluoro-methanesulfonate, and their rearrangement to pyrrolidin-3-ones, indicate the diverse chemical reactions these compounds can undergo (Králová et al., 2019).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives are influenced by their molecular structure. For example, the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution and crystal state highlight the role of hydrogen bonding in defining their physical properties (Sterkhova et al., 2014).

Chemical Properties Analysis

The chemical properties of methanesulfonamide derivatives vary depending on their molecular structure and substituents. Studies on compounds like N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide provide insights into the conformational aspects and hydrogen bonding, which are crucial for understanding their chemical behavior (Gowda et al., 2007a), (Gowda et al., 2007b).

科学的研究の応用

Molecular and Supramolecular Structures

Research on derivatives of methanesulfonamide, such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and its benzene- and toluenesulfonamide counterparts, reveals their molecular and supramolecular structures. These compounds exhibit interesting features such as N-H...N hydrogen bonding, which is crucial for forming dimers, supramolecular layers, and chain-to-layer formations in crystalline structures. This aspect of study is vital for understanding the compound's behavior in different states and can be crucial for applications in materials science and drug design (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Chemical Synthesis and Reactivity

Sulfonamides play a significant role in chemical synthesis and reactivity studies. For example, research on the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts has contributed to the development of efficient catalytic processes. These processes are notable for their ability to proceed in air without the need for dried and degassed substrates, eliminating the requirement for basic additives and halide abstractors. This research is crucial for advancing synthetic methodologies in organic chemistry and has potential applications in pharmaceutical manufacturing (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).

Biological Activity and Drug Design

Sulfonamide compounds, including N-aryl-methanesulfonamides, are extensively studied for their biological activities. Research into their conformation, self-association, and interactions with biological molecules provides valuable insights for drug design. For example, studies on the conformation and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide have implications for understanding how these compounds interact with biological receptors, which is fundamental for designing more effective drugs (I. Sterkhova, M. Y. Moskalik, B. Shainyan, 2014).

特性

IUPAC Name |

N-[(3S,4R)-1-(3,6-dimethyl-1-benzofuran-2-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S/c1-11(2)15-9-21(10-16(15)20-26(5,23)24)19(22)18-13(4)14-7-6-12(3)8-17(14)25-18/h6-8,11,15-16,20H,9-10H2,1-5H3/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHAMKOEQDEPKJ-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CC(C(C3)NS(=O)(=O)C)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3C[C@H]([C@@H](C3)NS(=O)(=O)C)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

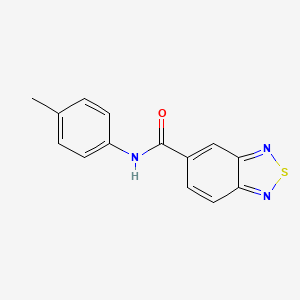

![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)

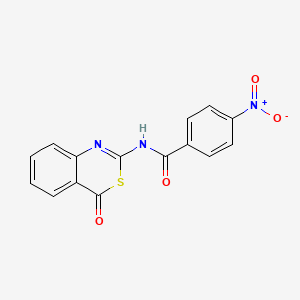

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)

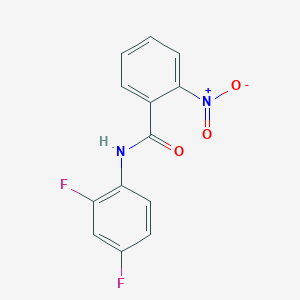

![2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol](/img/structure/B5544456.png)

![5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544457.png)

![2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)

![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5544486.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)